molecular formula C7H13NO B1404661 endo-8-Azabicyclo[3.2.1]octan-2-ol CAS No. 92283-30-2

endo-8-Azabicyclo[3.2.1]octan-2-ol

Cat. No. B1404661
CAS RN: 92283-30-2
M. Wt: 127.18 g/mol
InChI Key: AOYUQKRGAQMSJV-RRKCRQDMSA-N
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Description

“endo-8-Azabicyclo[3.2.1]octan-2-ol” is a chemical compound with the molecular formula C8H15NO . It is also known by other names such as Tropine, 1αH,5αH-Tropan-3α-ol, Tropin, 2,3-Dihydro-3α-hydroxytropidine, and 3α-Tropanol . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of this compound has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of “endo-8-Azabicyclo[3.2.1]octan-2-ol” can be viewed as a 2D Mol file or as a computed 3D SD file . The molecular weight of the compound is 141.2108 .


Chemical Reactions Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C8H15NO and a molecular weight of 141.2108 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Field: Organic Chemistry

  • Application : The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the structure of endo-8-Azabicyclo[3.2.1]octan-2-ol, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
  • Methods of Application : Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
  • Results : The 8-azabicyclo[3.2.1]octane architecture has been successfully synthesized using these methods . The results of these syntheses have contributed to the understanding and development of new synthetic methodologies .

Field: Drug Discovery

  • Application : 2-Azabicyclo[3.2.1]octanes, which are related to endo-8-Azabicyclo[3.2.1]octan-2-ol, are nitrogen-containing heterocycles with significant potential in the field of drug discovery .
  • Methods of Application : This core has been applied as a key synthetic intermediate in several total syntheses . The unique structure of these compounds can make them a challenging scaffold to acquire .
  • Results : The 2-azabicyclo[3.2.1]octane system has gained significant interest in the past decades due to its synthetic and pharmacological potential .

Field: Synthesis of Tropane Alkaloids

  • Application : The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the structure of endo-8-Azabicyclo[3.2.1]octan-2-ol, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
  • Methods of Application : Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
  • Results : The 8-azabicyclo[3.2.1]octane architecture has been successfully synthesized using these methods . The results of these syntheses have contributed to the understanding and development of new synthetic methodologies .

Field: Drug Discovery

  • Application : 2-Azabicyclo[3.2.1]octanes, which are related to endo-8-Azabicyclo[3.2.1]octan-2-ol, are nitrogen-containing heterocycles with significant potential in the field of drug discovery .
  • Methods of Application : This core has been applied as a key synthetic intermediate in several total syntheses . The unique structure of these compounds can make them a challenging scaffold to acquire .
  • Results : The 2-azabicyclo[3.2.1]octane system has gained significant interest in the past decades due to its synthetic and pharmacological potential .

Field: Synthesis of Atropine Derivatives

  • Application : (1R,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol, which is related to endo-8-Azabicyclo[3.2.1]octan-2-ol, is an intermediate for the synthesis of (S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Hydroxy-2-phenylpropanoate . This compound can be synthesized from Atropine, a nerve agent that occurs naturally in plants of the nightshade family .
  • Methods of Application : The synthesis of this compound involves the use of (1R,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol as a key intermediate .
  • Results : The successful synthesis of this compound demonstrates the utility of endo-8-Azabicyclo[3.2.1]octan-2-ol and related compounds in the synthesis of complex organic molecules .

Field: Synthesis of Cytisine-like Alkaloids

  • Application : The 2-azabicyclo[3.2.1]octane system, which is a part of the structure of endo-8-Azabicyclo[3.2.1]octan-2-ol, has gained significant interest in the past decades due to its synthetic and pharmacological potential . This core has been applied in the synthesis of structurally related cytisine-like alkaloids from the roots and stems of Ormosia hosier, a plant employed in traditional Chinese herbal medicine .
  • Methods of Application : The synthesis of these cytisine-like alkaloids involves the use of 2-azabicyclo[3.2.1]octane as a key synthetic intermediate . The unique structure of these compounds can make them a challenging scaffold to acquire .
  • Results : The successful synthesis of these cytisine-like alkaloids demonstrates the utility of endo-8-Azabicyclo[3.2.1]octan-2-ol and related compounds in the synthesis of complex organic molecules .

Safety And Hazards

The safety data sheet for a similar compound, 8-Benzyl-8-azabicyclo[3.2.1]octan-3-endo-ol, suggests that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

properties

IUPAC Name

(1R,2R,5S)-8-azabicyclo[3.2.1]octan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-4-2-5-1-3-6(7)8-5/h5-9H,1-4H2/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYUQKRGAQMSJV-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCC1N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](CC[C@H]1N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

endo-8-Azabicyclo[3.2.1]octan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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